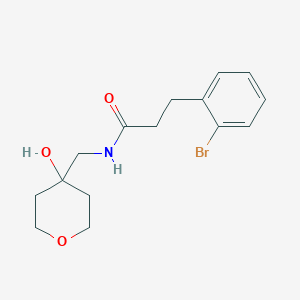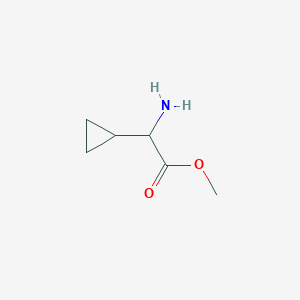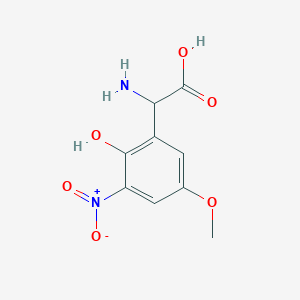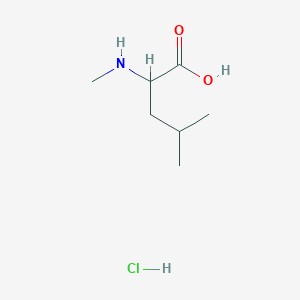
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound that belongs to the family of quinazolinones. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Antifungal Activity
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a derivative of quinazolinone, has been studied for its antifungal properties. Specifically, derivatives of this compound have shown significant inhibitory effects on the growth of various fungi, including Fusarium oxysporum. The antifungal mechanism involves increasing the permeability of the fungal cell membrane, leading to malformation of the hypha and condensation of its endosome, which ultimately inhibits spore germination and fungal growth. This suggests potential applications in developing antifungal agents for agricultural or pharmaceutical use (Xu et al., 2007).
Interaction with Human Serum Albumin
Research into the interactions between derivatives of 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and human serum albumin (HSA) has revealed insights into the binding mechanisms and conformational changes induced in HSA. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs based on this compound. The findings indicate that the fluorine substitution enhances the affinity of the compound for HSA, which could influence its distribution and efficacy as a therapeutic agent (Wang et al., 2016).
Antibacterial and Antifungal Properties
The synthesis of novel 1,3,4-oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety, related to 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has demonstrated significant antibacterial and antifungal properties. These compounds have shown efficacy against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae and a broad spectrum of fungicidal activities, suggesting their potential as antimicrobial agents for crop protection (Shi et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-fluorobenzoic acid to form 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one, which is then oxidized to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3-fluorobenzoic acid", "thiourea", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-fluorobenzoic acid in the presence of sodium hydroxide and thiourea to form 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Oxidation of 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one with hydrogen peroxide to form 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the final product." ] } | |
Numéro CAS |
422526-86-1 |
Nom du produit |
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Formule moléculaire |
C15H10F2N2OS |
Poids moléculaire |
304.31 |
Nom IUPAC |
6-fluoro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10F2N2OS/c16-10-3-1-9(2-4-10)8-19-14(20)12-7-11(17)5-6-13(12)18-15(19)21/h1-7H,8H2,(H,18,21) |
Clé InChI |
DRISYQTXVYLNAY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2582392.png)
![6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2582393.png)
![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2582397.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2582398.png)
![N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2582402.png)
![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)


![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)
